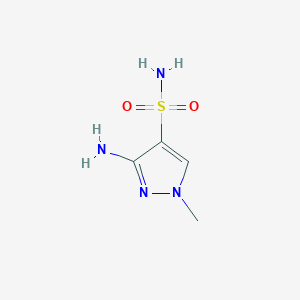

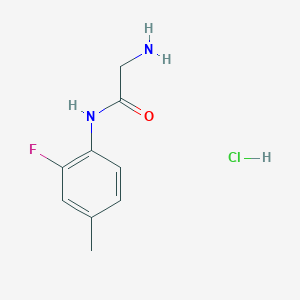

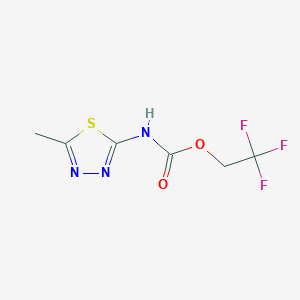

N1-(2-Fluoro-4-methylphenyl)glycinamide hydrochloride

Descripción general

Descripción

N1-(2-Fluoro-4-methylphenyl)glycinamide hydrochloride, also known as FMPGA, is a synthetic amino acid derivative that has been used in various scientific research applications. It is a white crystalline solid, soluble in water and polar organic solvents. FMPGA has been studied for its biochemical and physiological effects and has been used in laboratory experiments, with several advantages and limitations.

Aplicaciones Científicas De Investigación

Antinociceptive Activity

N1-(2-Fluoro-4-methylphenyl)glycinamide hydrochloride has been studied for its antinociceptive properties. In a study, the compound displayed significant antinociceptive effects in models of inflammatory and neuropathic pain, showing potential as a therapeutic agent for painful neuropathies (Villetti et al., 2003).

Chemical Synthesis

This compound has been used as a transient directing group in the synthesis of various chemicals, demonstrating its utility in chemical synthesis and the production of complex molecules (Wen & Li, 2020).

Hypoglycemic Activity

Research has been conducted on the hypoglycemic activity of derivatives of N1-(2-Fluoro-4-methylphenyl)glycinamide. These studies highlight its potential application in managing blood sugar levels and treating conditions like diabetes (Wei Qun-chao, 2013).

Fluorination in Organic Synthesis

The compound has been utilized in research focusing on fluorination techniques in organic synthesis, which is crucial for developing pharmaceuticals and agrochemicals (Burkart et al., 1997).

Osteoclastogenesis Inhibition

In the field of osteoporosis research, derivatives of N1-(2-Fluoro-4-methylphenyl)glycinamide have shown promise in inhibiting osteoclast differentiation, suggesting potential applications in treating bone-related diseases (Cho et al., 2020).

Skin Depigmentation Efficacy

A clinical trial has been conducted to evaluate the skin depigmentation efficacy of Glycinamide Hydrochloride, indicating its potential use in treating hyperpigmentation and related skin conditions (Boo et al., 2020).

Propiedades

IUPAC Name |

2-amino-N-(2-fluoro-4-methylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNGLWGXQCMUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)

![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)

![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)

![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)